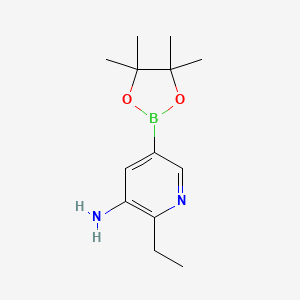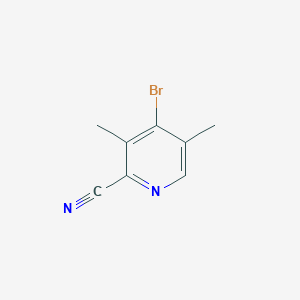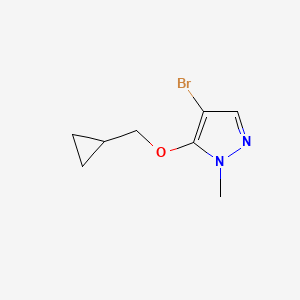
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate is an organophosphate compound that features a combination of triethylamine, dimethylamino, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate typically involves the reaction of triethylamine with 2-(dimethylamino)-4-nitrophenyl phosphate. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction may involve the use of solvents such as toluene or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphates and related compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate involves its interaction with molecular targets through its phosphate and amine groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Triethylamine: A related compound used as a base in organic synthesis.
Dimethylaminoethyl methacrylate: A monomer used in the production of polymers.
Nitrophenyl phosphate: A substrate used in enzyme assays.
Uniqueness: Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with applications across multiple scientific disciplines.
Propriétés
Formule moléculaire |
C14H26N3O6P |
|---|---|
Poids moléculaire |
363.35 g/mol |
Nom IUPAC |
N,N-diethylethanamine;[2-(dimethylamino)-4-nitrophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 |
Clé InChI |
XLWGLBKGTXBFSN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
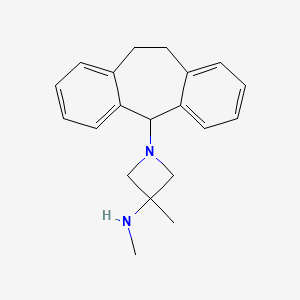
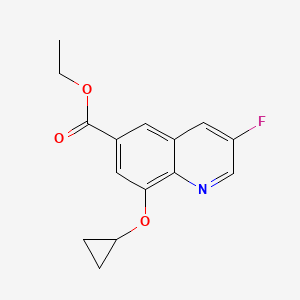
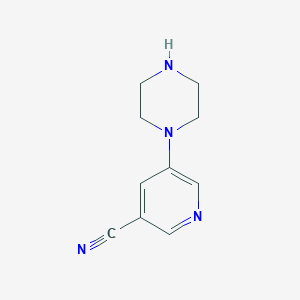
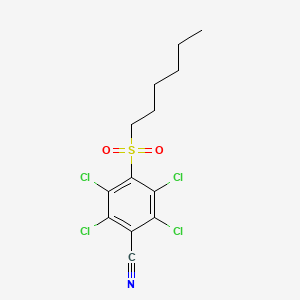

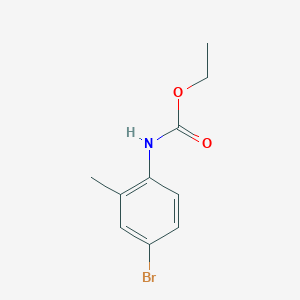
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

